(S)-3-(4-Fluorophenyl)morpholine hydrochloride

Chiral Resolution Enantioselective Synthesis Asymmetric Catalysis

(S)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS: 1391469-10-5) is a chiral morpholine derivative featuring a para-fluorophenyl substituent at the 3-position in the (S)-configuration, supplied as the hydrochloride salt with a molecular formula of C10H13ClFNO and molecular weight of 217.67 g/mol. This compound serves as a critical chiral building block and intermediate in medicinal chemistry, most notably as a core structural motif in the synthesis of the NK1 receptor antagonist Aprepitant and related tachykinin receptor modulators.

Molecular Formula C10H13ClFNO
Molecular Weight 217.67
CAS No. 1391469-10-5
Cat. No. B2719593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Fluorophenyl)morpholine hydrochloride
CAS1391469-10-5
Molecular FormulaC10H13ClFNO
Molecular Weight217.67
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
InChIKeyWMGZVNCXNNRNNF-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1391469-10-5 (S)-3-(4-Fluorophenyl)morpholine Hydrochloride: Chiral Morpholine Building Block for NK1 Antagonist Synthesis and CNS Drug Discovery


(S)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS: 1391469-10-5) is a chiral morpholine derivative featuring a para-fluorophenyl substituent at the 3-position in the (S)-configuration, supplied as the hydrochloride salt with a molecular formula of C10H13ClFNO and molecular weight of 217.67 g/mol . This compound serves as a critical chiral building block and intermediate in medicinal chemistry, most notably as a core structural motif in the synthesis of the NK1 receptor antagonist Aprepitant and related tachykinin receptor modulators [1]. The (S)-stereochemistry at the morpholine 3-position is essential for maintaining the requisite three-dimensional pharmacophore geometry required for target binding and downstream biological activity [1]. Commercial availability from multiple research suppliers with purity specifications ranging from 95% to ≥98% makes this compound accessible for pharmaceutical development, chemical biology probe synthesis, and structure-activity relationship (SAR) studies of chiral morpholine-containing scaffolds .

1391469-10-5 (S)-3-(4-Fluorophenyl)morpholine Hydrochloride: Why Positional Isomers, Alternative Counterions, and Racemic Forms Cannot Substitute in Chiral Synthesis


Generic substitution of (S)-3-(4-Fluorophenyl)morpholine hydrochloride with positionally isomeric analogs, alternative counterions, racemic mixtures, or even the (R)-enantiomer introduces catastrophic failure modes in downstream applications. Substitution at the morpholine 2-position versus the 3-position fundamentally alters the molecular geometry and pharmacophore orientation, as evidenced by the distinct chromatographic retention behavior observed on C-18 stationary phases where 3-substituted morpholine derivatives exhibit non-linear van't Hoff retention factor plots compared to structurally related 2-substituted analogs, indicating different intermolecular interaction profiles with both stationary phases and biological targets [1]. Furthermore, the stereochemical requirement is absolute: the (R)-enantiomer (CAS: 1363408-43-8) produces a diastereomeric product when incorporated into chiral pharmaceutical intermediates such as Aprepitant, resulting in a distinct impurity profile and potentially compromised or absent pharmacological activity [2]. The hydrochloride salt form provides defined solubility characteristics and crystallinity that differ substantially from free base or alternative salt forms, directly affecting formulation development, purification protocols, and analytical method validation . These molecular-level distinctions render generic substitution untenable for any application requiring precise stereochemical fidelity and positional specificity.

1391469-10-5 (S)-3-(4-Fluorophenyl)morpholine Hydrochloride: Quantified Differentiation Evidence Guide


Enantiomeric Purity and Stereochemical Fidelity in Chiral Resolution Compared to Racemic Mixtures

In pharmaceutical intermediate applications requiring a single enantiomer, racemic 3-(4-fluorophenyl)morpholine is not a viable substitute due to the loss of stereochemical specificity. Chiral resolution of racemic mixtures using asymmetric catalysis with chiral ligands such as BINOL derivatives can achieve enantiomeric excess (ee) values exceeding 90% for the desired (S)- or (R)-enantiomer . However, procurement of the pre-resolved (S)-3-(4-fluorophenyl)morpholine hydrochloride (CAS 1391469-10-5) eliminates the need for in-house chiral separation, providing defined stereochemical starting material with verified enantiopurity .

Chiral Resolution Enantioselective Synthesis Asymmetric Catalysis

Commercial Purity Specifications Across Research Suppliers: 95% Minimum Versus 97-98% Grades

Commercial sources of (S)-3-(4-fluorophenyl)morpholine hydrochloride offer distinct purity grades that directly impact research reproducibility and downstream yield calculations. Multiple suppliers provide this compound with purity specifications of 97% (Bidepharm, Sigma-Aldrich/BLD Pharmatech) or ≥98% (MolCore) , compared to entry-level grades at 95% (AKSci, CymitQuimica, GlpBio) [1]. The difference between 95% and 97-98% purity translates to a 40-60% reduction in total impurity content (from 5% down to 2-3%), which can significantly affect reaction stoichiometry, crystallization behavior, and impurity profiling in pharmaceutical intermediate synthesis .

Chemical Purity Quality Control Procurement Specification

Procurement Unit Economics and Supply Chain Accessibility Across Research-Scale Quantities

Research-scale procurement of (S)-3-(4-fluorophenyl)morpholine hydrochloride exhibits significant variation in unit economics across supplier catalog offerings, enabling budget-conscious selection without compromising stereochemical requirements. At the 100 mg scale, pricing ranges from approximately $66 to $98 [1], while 1 g quantities are available from $436 to $550 [1]. Sigma-Aldrich's distribution partnership with BLD Pharmatech provides access to 97% purity material with comprehensive documentation including SDS and certificates of analysis . This price dispersion across suppliers of the identical CAS registry compound allows research groups to balance purity requirements against budget constraints without resorting to alternative scaffolds that lack the precise (S)-3-(4-fluorophenyl)morpholine architecture .

Chemical Procurement Cost Analysis Supply Chain Research Budgeting

Physical Form and Crystallinity as Quality Indicators Across Hydrochloride Salt Suppliers

The physical form of (S)-3-(4-fluorophenyl)morpholine hydrochloride varies across suppliers, with Sigma-Aldrich/BLD Pharmatech specifying "white to off-white to pale-yellow powder or crystals" , while other suppliers describe the material simply as "solid" without further morphological specification . This distinction is material to formulation development, as crystalline versus amorphous solid forms exhibit different solubility profiles, hygroscopicity, and long-term stability characteristics . The hydrochloride salt form (vs. free base) is itself a critical selection criterion, providing defined stoichiometry (1:1 HCl salt), improved aqueous solubility compared to the free base (calculated ESOL solubility: 0.539 mg/mL, Log S -2.61) , and predictable handling properties for weighing and formulation .

Solid-State Chemistry Crystallinity Formulation Development Quality Specification

1391469-10-5 (S)-3-(4-Fluorophenyl)morpholine Hydrochloride: Validated Research and Industrial Application Scenarios


Synthesis of NK1 Receptor Antagonists: Aprepitant and Structural Analogs

This compound serves as the essential chiral building block for constructing the (S)-3-(4-fluorophenyl)morpholine core of Aprepitant (EMEND®), an FDA-approved NK1 receptor antagonist for chemotherapy-induced nausea and vomiting [1]. The defined (S)-stereochemistry is mandatory for generating the pharmacologically active (2R,3S)-diastereomer upon coupling with the bis(trifluoromethyl)phenyl ethoxy side chain. Researchers developing novel NK1 antagonists or Aprepitant analogs require this exact stereoisomer to maintain target binding affinity, as the corresponding (R)-enantiomer (CAS 1363408-43-8) produces distinct impurity profiles and reduced or absent NK1 receptor engagement [2]. Applications include medicinal chemistry SAR campaigns, process chemistry optimization of Aprepitant synthetic routes, and analytical method development for impurity profiling where this compound serves as a reference standard for chiral purity assessment [3].

Chiral Morpholine Library Synthesis for CNS Drug Discovery

The (S)-3-(4-fluorophenyl)morpholine scaffold provides a privileged chiral template for constructing focused libraries of CNS-active compounds [1]. The morpholine ring serves as a versatile heterocycle for further N-functionalization and ring modification, while the para-fluorophenyl substituent modulates lipophilicity (Consensus Log P = 1.65) [2] and metabolic stability relative to unsubstituted or chloro-substituted analogs [3]. Procurement of the enantiopure hydrochloride salt enables stereospecific library synthesis without requiring chiral chromatography at each synthetic step. Applications include high-throughput screening library preparation for GPCR targets (including NK1, TAAR1, and other amine-binding receptors), fragment-based drug discovery using the morpholine core as a privileged fragment, and structure-based design of novel CNS therapeutics where defined stereochemistry at the morpholine 3-position is critical for target engagement .

Process Chemistry Development and Analytical Method Validation

The hydrochloride salt form with defined crystalline morphology (white to off-white powder or crystals) [1] provides reproducible physical properties essential for process chemistry scale-up studies and analytical method development. The compound's defined salt stoichiometry (1:1 HCl, molecular weight 217.67) and calculated aqueous solubility (0.539 mg/mL) [2] enable accurate reaction stoichiometry calculations and solvent selection for reaction optimization. In analytical development, this compound serves as a reference material for chiral HPLC method validation, where the distinct retention behavior of 3-substituted morpholines (exhibiting non-linear van't Hoff plots on C-18 phases) [3] necessitates compound-specific method development that cannot be extrapolated from 2-substituted or racemic analogs. Applications include design of experiments (DoE) for coupling reaction optimization, in-process control (IPC) method development for monitoring stereochemical integrity, and stability-indicating assay validation for pharmaceutical intermediate quality control .

Tachykinin Receptor Pharmacology and Chemical Biology Probe Development

The (S)-3-(4-fluorophenyl)morpholine moiety is a conserved pharmacophore element in multiple tachykinin (NK1, NK2, NK3) receptor antagonist series [1]. Researchers developing chemical biology probes to interrogate substance P signaling, neurogenic inflammation, pain pathways, and emesis mechanisms require this exact building block to maintain target selectivity profiles established in the medicinal chemistry literature [2]. The compound enables synthesis of tool compounds for target validation studies, competitive binding assays using radiolabeled substance P ([125I]-Substance P displacement), and functional assays measuring NK1 receptor-mediated calcium flux or β-arrestin recruitment [3]. Applications span academic pharmacology laboratories investigating neuropeptide signaling, preclinical CNS drug discovery programs targeting stress-related disorders, and industrial research groups developing next-generation antiemetic agents with improved pharmacokinetic profiles .

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